molecular formula C18H25ClN2O5S B5360620 ethyl 1-[N-(3-chlorophenyl)-N-(methylsulfonyl)alanyl]piperidine-4-carboxylate

ethyl 1-[N-(3-chlorophenyl)-N-(methylsulfonyl)alanyl]piperidine-4-carboxylate

Cat. No. B5360620
M. Wt: 416.9 g/mol
InChI Key: GKDYVIFZMLOPNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-[N-(3-chlorophenyl)-N-(methylsulfonyl)alanyl]piperidine-4-carboxylate, also known as CR4056, is a novel compound that has shown great potential in scientific research. It belongs to the class of piperidine carboxylates and has been synthesized using a specific method that will be discussed in This compound has been extensively studied for its biochemical and physiological effects, mechanism of action, and potential applications in various fields of research.

Mechanism of Action

The mechanism of action of ethyl 1-[N-(3-chlorophenyl)-N-(methylsulfonyl)alanyl]piperidine-4-carboxylate involves the modulation of the endocannabinoid system, which plays a crucial role in pain and inflammation. It acts as a selective antagonist of the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids. By blocking the CB1 receptor, this compound reduces the release of pro-inflammatory mediators and inhibits the activation of nociceptive pathways, leading to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including the reduction of pro-inflammatory cytokines and the inhibition of cyclooxygenase-2 (COX-2) activity. It has also been found to reduce the expression of matrix metalloproteinases (MMPs), which are enzymes involved in tissue remodeling and inflammation. In addition, this compound has been shown to have a favorable safety profile, with no significant adverse effects reported in animal studies.

Advantages and Limitations for Lab Experiments

Ethyl 1-[N-(3-chlorophenyl)-N-(methylsulfonyl)alanyl]piperidine-4-carboxylate has several advantages for use in laboratory experiments, including its high potency and selectivity for the CB1 receptor. It is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of ethyl 1-[N-(3-chlorophenyl)-N-(methylsulfonyl)alanyl]piperidine-4-carboxylate, including its potential use in the treatment of various inflammatory and pain-related disorders, such as osteoarthritis and neuropathic pain. Further research is also needed to better understand its mechanism of action and to optimize its pharmacokinetic and pharmacodynamic properties. In addition, the development of new analogs and derivatives of this compound may lead to the discovery of more potent and selective compounds with improved therapeutic potential.

Synthesis Methods

The synthesis of ethyl 1-[N-(3-chlorophenyl)-N-(methylsulfonyl)alanyl]piperidine-4-carboxylate involves the reaction of piperidine-4-carboxylic acid with 3-chloroaniline to form the corresponding amide. The amide is then reacted with methylsulfonyl chloride to produce N-(3-chlorophenyl)-N-methylsulfonyl piperidine-4-carboxamide. The final step involves the reaction of the amide with ethyl chloroformate to form this compound.

Scientific Research Applications

Ethyl 1-[N-(3-chlorophenyl)-N-(methylsulfonyl)alanyl]piperidine-4-carboxylate has been studied extensively for its potential applications in various fields of research. It has been found to have significant anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of chronic pain and inflammatory diseases. It has also been studied for its potential use in the treatment of addiction and substance abuse disorders, as it has been shown to reduce drug-seeking behavior in animal models.

properties

IUPAC Name

ethyl 1-[2-(3-chloro-N-methylsulfonylanilino)propanoyl]piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25ClN2O5S/c1-4-26-18(23)14-8-10-20(11-9-14)17(22)13(2)21(27(3,24)25)16-7-5-6-15(19)12-16/h5-7,12-14H,4,8-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKDYVIFZMLOPNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C(C)N(C2=CC(=CC=C2)Cl)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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